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molecular formula C7H4BrFO B121081 3-Bromo-2-fluorobenzaldehyde CAS No. 149947-15-9

3-Bromo-2-fluorobenzaldehyde

Cat. No. B121081
M. Wt: 203.01 g/mol
InChI Key: OUAZPCKRSSEQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08884017B2

Procedure details

Using 27.8 g (137.1 mmol) of 3-bromo-2-fluorobenzaldehyde, 8.2 g (205.7 mmol) of sodium hydride (60% pure) and 16.0 g (150.9 mmol) of methyl mercaptoacetate,
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](F)=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[H-].[Na+].[SH:13][CH2:14][C:15]([O:17][CH3:18])=[O:16]>>[Br:1][C:2]1[C:3]2[S:13][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:5][C:4]=2[CH:7]=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
27.8 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=CC1)F
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
SCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC=CC=2C=C(SC21)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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